BenchChemオンラインストアへようこそ!

4-chloro-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide

physicochemical profiling drug-likeness permeability

4-Chloro-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide (CAS 886963-57-1, PubChem CID is a synthetic small-molecule benzothiazole-benzamide with the molecular formula C₁₅H₁₀Cl₂N₂O₂S and a molecular weight of 353.2 g/mol. It features a 7-chloro-4-methoxy-substituted benzothiazole core linked via an amide bridge to a 4-chlorobenzamide moiety.

Molecular Formula C15H10Cl2N2O2S
Molecular Weight 353.22
CAS No. 886963-57-1
Cat. No. B2419748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide
CAS886963-57-1
Molecular FormulaC15H10Cl2N2O2S
Molecular Weight353.22
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C15H10Cl2N2O2S/c1-21-11-7-6-10(17)13-12(11)18-15(22-13)19-14(20)8-2-4-9(16)5-3-8/h2-7H,1H3,(H,18,19,20)
InChIKeyQBLZMSMHRXIOSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide (CAS 886963-57-1): Structural Identity and Procurement Baseline


4-Chloro-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide (CAS 886963-57-1, PubChem CID 7590037) is a synthetic small-molecule benzothiazole-benzamide with the molecular formula C₁₅H₁₀Cl₂N₂O₂S and a molecular weight of 353.2 g/mol [1]. It features a 7-chloro-4-methoxy-substituted benzothiazole core linked via an amide bridge to a 4-chlorobenzamide moiety. The computed XLogP3 of 4.8 and a topological polar surface area (TPSA) of 79.5 Ų indicate moderate-to-high lipophilicity with limited hydrogen-bonding capacity (1 HBD, 4 HBA) [1]. This compound belongs to a broader class of benzothiazole-amide derivatives that have been investigated for antiproliferative [2] and LRRK2 inhibitory activities [3]. Its structural signature — dual chlorine substitution on both aromatic rings combined with a 4-methoxy group on the benzothiazole — distinguishes it from single-halogen or unsubstituted analogs within the same chemotype.

Why Generic Substitution Fails for 4-Chloro-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide: The Substituent-Specific Activity Problem in Benzothiazole Amides


Within the N-1,3-benzothiazol-2-ylbenzamide chemotype, even minor substituent changes on either aromatic ring produce large shifts in both potency and target selectivity. Published SAR data demonstrate that the antiproliferative activity against HepG2 and MCF-7 cell lines is exquisitely sensitive to the position and identity of halogen atoms on the benzothiazole nucleus: 6-chloro-substituted analogs (series 1) achieve ≥70% growth inhibition at 10 µM in HepG2 cells, whereas the corresponding 6-fluoro analogs (series 2) show negligible activity [1]. The 4-chloro substitution on the benzamide ring of CAS 886963-57-1 further modulates lipophilicity (XLogP3 = 4.8) relative to the unsubstituted benzamide analog (CAS 886963-48-0, XLogP3 ≈ 3.8 estimated), which alters membrane permeability and non-specific protein binding [2]. The 7-chloro-4-methoxy substitution pattern on the benzothiazole ring is a specific combination not present in the published series, meaning the activity of this compound cannot be reliably interpolated from either the 6-chloro or 6-fluoro literature data. Substituting a generic benzothiazole amide for this specific compound in target-engagement or phenotypic assays risks unrecognized potency gaps or off-target profile shifts.

Quantitative Differentiation Evidence: 4-Chloro-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide vs. Closest Analogs


Lipophilicity-Driven Differentiation: XLogP3 of CAS 886963-57-1 vs. Unsubstituted Benzamide Analog

The 4-chloro substituent on the benzamide ring increases the computed lipophilicity of CAS 886963-57-1 (XLogP3 = 4.8) relative to the unsubstituted benzamide analog N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide (CAS 886963-48-0), which has an estimated XLogP3 of approximately 3.8 (computed by analogous methodology) [1]. This represents an increase of approximately 1.0 log unit, corresponding to roughly a 10-fold increase in octanol-water partition coefficient. The TPSA remains constant at 79.5 Ų for both compounds, indicating that the lipophilicity gain is not offset by increased polarity [1]. In cellular assays, this difference predicts enhanced passive membrane permeability for CAS 886963-57-1, which may translate to higher intracellular exposure at equivalent extracellular concentrations.

physicochemical profiling drug-likeness permeability benzothiazole SAR

Substituent Position Effect on Antiproliferative Activity: Chlorine vs. Fluorine at Benzothiazole C6 in N-Benzothiazol-2-ylbenzamides

In a published series of N-1,3-benzothiazol-2-ylbenzamides, compounds bearing a 6-chloro substituent on the benzothiazole ring (series 1) showed markedly superior antiproliferative activity in HepG2 cells compared to their 6-fluoro counterparts (series 2). Specifically, compounds 1b, 1f, and 1i (all 6-chloro-substituted) achieved ≥70% growth inhibition at 10 µM in HepG2 cells, whereas none of the 6-fluoro compounds (series 2) showed comparable activity [1]. While CAS 886963-57-1 carries a 7-chloro rather than a 6-chloro substitution, the presence of chlorine at position 7 may confer analogous electronic effects. The 4-chlorobenzamide moiety in CAS 886963-57-1 further differentiates it from the unsubstituted benzamide compounds in the published series.

antiproliferative activity cancer cell lines halogen SAR MCF-7 HepG2

LRRK2 Inhibition Potential: Structural Membership in the Benzothiazole-Benzamide LRRK2 Inhibitor Patent Class

CAS 886963-57-1 falls within the generic Markush structure of a CSIC patent (US 2021/0323936 A1) claiming benzothiazole-benzamide compounds as LRRK2 inhibitors for the treatment of Parkinson's disease and other neurodegenerative conditions [1]. The patent discloses that compounds within this structural class inhibit LRRK2 kinase activity, a genetically validated target in Parkinson's disease. While the patent does not individually exemplify CAS 886963-57-1 with a specific IC₅₀ value, the compound's core scaffold (benzothiazole-amide linked to a substituted benzamide) is the defining pharmacophore of the claimed invention. Related benzothiazole-containing LRRK2 inhibitors from other series have demonstrated nanomolar potency (e.g., compound 5l with ABL/LRRK2-related kinase IC₅₀ values of 18.2 nM) [2], though direct cross-series comparison is not valid due to differing chemotypes.

LRRK2 Parkinson's disease kinase inhibition neurodegeneration benzothiazole

Proapoptotic Differentiation: Class-Level Evidence for Benzothiazole Amide-Induced Apoptosis in MCF-7 Cells

Among N-1,3-benzothiazol-2-ylbenzamide derivatives, compound 1k demonstrated a prominent proapoptotic effect in MCF-7 breast cancer cells, showing approximately 2-fold enrichment of mono- and oligonucleosomes over basal levels [1]. This proapoptotic activity was confirmed by ELISA detection of nucleosome release. Additionally, benzothiazole carbamates and amides have been shown to induce G2/M cell cycle arrest and reduce reactive oxygen species (ROS) levels in MCF-7 cells, with submicromolar antiproliferative activity against NT2/D1 testicular embryonal carcinoma cells [2]. While CAS 886963-57-1 has not been individually profiled in these assays, its structural features — particularly the 4-chloro substitution on the benzamide ring and the 7-chloro-4-methoxy substitution on the benzothiazole — position it as a candidate for similar proapoptotic profiling in breast cancer models.

apoptosis MCF-7 caspase activation anticancer benzothiazole amide

Recommended Research and Procurement Scenarios for 4-Chloro-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide


LRRK2 Inhibitor Screening and Neurodegenerative Disease Target Engagement Studies

CAS 886963-57-1 is most appropriately deployed as a benzothiazole-benzamide scaffold representative in LRRK2 biochemical or cellular screening cascades. Its structural membership in the CSIC patent class (US 2021/0323936 A1) provides a rational basis for its inclusion in kinase inhibition panels targeting LRRK2 [1]. Given the absence of a published IC₅₀ for this specific compound, users should treat it as a screening hit follow-up or SAR exploration tool rather than a validated probe. Pair testing with the unsubstituted benzamide analog (CAS 886963-48-0) is recommended to isolate the contribution of the 4-chloro substituent to LRRK2 potency and selectivity.

Antiproliferative Phenotypic Screening in Hepatocellular and Breast Cancer Models

Based on class-level evidence demonstrating that 6-chloro-substituted N-benzothiazol-2-ylbenzamides achieve ≥70% growth inhibition in HepG2 cells and that compound 1k induces apoptosis in MCF-7 cells [1], CAS 886963-57-1 is a rational candidate for antiproliferative screening in these cell lines. Its higher predicted lipophilicity (XLogP3 = 4.8) [2] relative to unsubstituted analogs suggests it may exhibit enhanced cellular uptake, potentially translating to lower effective concentrations in MTT or similar viability assays. Users should include a 6-fluoro benzothiazole amide as a negative control, given the published inactivity of this chemotype subclass [1].

Structure-Activity Relationship (SAR) Studies on Benzothiazole Amide Halogen Effects

CAS 886963-57-1 occupies a unique position in benzothiazole amide chemical space, combining a 7-chloro-4-methoxy benzothiazole core with a 4-chlorobenzamide moiety. This dual-chlorine substitution pattern is absent from the published Corbo et al. series [1], making this compound a valuable comparator for systematic SAR studies. Researchers can use it to probe the effect of moving chlorine from position 6 (documented active) to position 7 (this compound), and the additive effect of 4-chloro substitution on the benzamide ring. The computed TPSA of 79.5 Ų and 3 rotatable bonds [2] place it within favorable oral drug-like space, supporting its utility in medicinal chemistry optimization campaigns.

Negative Control or Inactive Comparator Design for Fluoro-Benzothiazole Amide Series

The published inactivity of 6-fluoro-substituted N-benzothiazol-2-ylbenzamides in HepG2 and MCF-7 assays [1] establishes a clear structure-activity dichotomy within this chemotype. CAS 886963-57-1, as a chlorine-containing variant, can serve as an active comparator when profiling novel fluoro-substituted benzothiazole amides. A well-designed experiment comparing CAS 886963-57-1 with its 7-fluoro-4-methoxy analog (if synthesized or procured) could delineate the halogen-dependent activity cliff in this series, providing critical SAR information for lead optimization programs.

Quote Request

Request a Quote for 4-chloro-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.